Summary of the Application: D-Erythronolactone is a chiral synthon used for the synthesis of certain natural products . It’s an important drug intermediate commonly used in synthetic drugs and pesticides .
Methods of Application: D-Erythronolactone can be obtained by a variety of synthetic methods. One of the commonly used methods is by reacting L-erythronate with dimethyl carbonate under basic conditions . Another method involves treatment of erythorbic acid with p-tolyldiazonium bisulfate followed by aqueous hydrolysis of the resulting oxalyl hydrazide intermediate .
Results or Outcomes: The safety of D-Erythronolactone is high, but some safety operations still need to be paid attention. It belongs to a class of chemicals and should be stored in a sealed container, avoiding contact with oxygen, strong oxidants and fire sources .
Summary of the Application: D-Erythronolactone has been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .
Methods of Application: The starting material 2,3-O-isopropylidene-β-D-erythro-furanosyl chloride was prepared from D-erythronolactone in 79% overall yield by a sequence of reactions that involves acetonide formation of D-erythronolactone followed by partial reduction of the resulting acetonide with DIBALH in Et 2 O at −78 °C to an intermediate .
Results or Outcomes: The enantiomers of epi-muricatacin (+)- and (-)-2 have been prepared from 2,3-O-isopropylidene-D-erythrose. The enantiomers (+)- and (-)-2 are obtained in good yields and with high diastereoisomeric and enantiomeric purity .
Summary of the Application: Furanoid glycals, especially stereochemically pure ones, are highly functionalized chiral building blocks . D-Erythronolactone has been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .
Methods of Application: D-Erythronolactone can be used to synthesize 3-hydroxylated furanoid glycals. One of the methods involves the reductive fragmentation of 2,3-O-isopropylidene protected furanosyl chloride with Li in liquid ammonia .
Results or Outcomes: The synthesis of furanoid glycals using D-Erythronolactone has been shown to yield high amounts of the desired product . These furanoid glycals have been used toward the synthesis of natural and unnatural products including C -and N -nucleosides of biological importance .